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molecular formula C13H11F2NO B1374437 2-(Benzyloxy)-4,5-difluoroaniline CAS No. 952339-92-3

2-(Benzyloxy)-4,5-difluoroaniline

Cat. No. B1374437
M. Wt: 235.23 g/mol
InChI Key: UAXKCMABTCBQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=[N+]([O-])c1cc(F)c(F)cc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([N+:17]([O-:18])=[O:19])[cH:11][c:12]([F:16])[c:13]([F:15])[cH:14]1.[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([NH2:17])[cH:11][c:12]([F:16])[c:13]([F:15])[cH:14]1

Inputs

Step One
Name
O=[N+]([O-])c1cc(F)c(F)cc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1cc(F)c(F)cc1OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
Nc1cc(F)c(F)cc1OCc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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